molecular formula C11H20N4O B13299222 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

Cat. No.: B13299222
M. Wt: 224.30 g/mol
InChI Key: UZODXJAKRTTWQP-UHFFFAOYSA-N
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Description

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a compound that features a unique combination of a piperazine ring and an oxadiazole moiety. The presence of these two functional groups imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine typically involves the formation of the oxadiazole ring followed by its attachment to the piperazine moiety. One common method involves the cyclization of an amidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . This intermediate is then reacted with piperazine to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules. This allows the compound to bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied biological activities.

    Piperazine Derivatives: Compounds with different substituents on the piperazine ring can exhibit different pharmacological properties.

Uniqueness: 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is unique due to the combination of the oxadiazole and piperazine moieties, which imparts it with a distinct set of chemical and biological properties. This makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

5-tert-butyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H20N4O/c1-11(2,3)10-13-9(14-16-10)8-15-6-4-12-5-7-15/h12H,4-8H2,1-3H3

InChI Key

UZODXJAKRTTWQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCNCC2

Origin of Product

United States

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